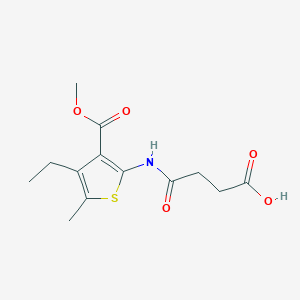

2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions. This particular compound is characterized by its complex structure, which includes carboxylic acid, ester, and amide functional groups, making it a valuable molecule for diverse chemical applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring formation, followed by the introduction of the ethyl and methyl groups. The carboxylic acid and ester functionalities are then introduced through esterification and amidation reactions.

Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of Ethyl and Methyl Groups: Alkylation reactions using ethyl and methyl halides in the presence of a strong base like sodium hydride can introduce the ethyl and methyl groups at the desired positions on the thiophene ring.

Esterification: The carboxylic acid group can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Amidation: The final step involves the amidation of the ester with 3-carboxy-propionyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction of the ester and amide groups can yield the corresponding alcohols and amines.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Halogenated thiophenes.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research has identified that thiophene derivatives, including 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester, exhibit significant anticancer properties. Studies indicate that the compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development as an anticancer agent.

1.2 Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. Its ability to modulate inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Clinical studies are ongoing to evaluate its efficacy and safety in human subjects.

Agricultural Applications

2.1 Pesticide Development

Given the increasing resistance of pests to conventional pesticides, there is a growing interest in developing botanical pesticides. Compounds like this compound are being studied for their potential as eco-friendly alternatives. Preliminary studies have shown that this compound can exhibit insecticidal properties, targeting specific pests while minimizing harm to beneficial insects.

2.2 Plant Growth Regulation

There is emerging evidence that thiophene derivatives can act as plant growth regulators. By affecting hormonal pathways, these compounds can promote growth and increase resistance to environmental stressors, enhancing agricultural productivity.

Material Science

3.1 Conductive Polymers

The incorporation of thiophene derivatives into polymer matrices has been explored for creating conductive materials. The unique electronic properties of thiophenes allow for enhanced conductivity in polymers, which can be utilized in applications such as organic solar cells and flexible electronics.

3.2 Coatings and Films

Due to their chemical stability and protective qualities, compounds like this compound are being investigated for use in coatings and films. These materials can provide barriers against moisture and UV radiation, extending the lifespan of products in various industries.

Summary of Research Findings

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis at micromolar concentrations. The mechanism involved the activation of caspase pathways, suggesting potential for therapeutic application in oncology.

Case Study 2: Eco-friendly Pesticide Development

Field trials assessing the efficacy of this compound as a botanical pesticide indicated a significant reduction in pest populations compared to untreated controls. The results support its potential use in sustainable agriculture practices.

作用机制

The mechanism of action of 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups involved. The thiophene ring can participate in π-π stacking interactions, enhancing its binding affinity to target molecules.

相似化合物的比较

Similar Compounds

- 2-Amino-4-ethyl-5-methylthiophene-3-carboxylic acid

- 2-(3-Carboxy-propionylamino)-4-methyl-5-ethyl-thiophene-3-carboxylic acid

- 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester stands out due to its specific arrangement of functional groups, which can influence its reactivity and interaction with other molecules. The presence of both ester and amide groups provides unique opportunities for chemical modifications and applications in various fields.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

生物活性

2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H15N1O5S. Its structure features a thiophene ring with multiple functional groups that contribute to its biological properties.

1. Enzyme Inhibition

Research indicates that thiophene derivatives, including the compound , exhibit inhibitory effects on various enzymes. For instance, studies have shown that modifications on the thiophene ring can enhance the inhibitory potency against D-amino acid oxidase (DAO) and other enzymes. The structure-activity relationship (SAR) studies highlighted that specific substitutions can significantly affect the binding affinity and selectivity for target enzymes, leading to varied IC50 values depending on the substituents used .

| Compound | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | D-amino acid oxidase | Varies | Potent inhibitor with optimized structure |

2. Antiviral Activity

Recent studies have identified thiophene derivatives as potential inhibitors of SARS-CoV-2. Compounds with similar scaffolds demonstrated promising antiviral activity, stabilizing viral proteins and inhibiting replication in cell cultures without cytotoxic effects on host cells. The optimization of these compounds led to improved efficacy, making them candidates for further pharmacological testing .

3. Antibacterial Properties

The antibacterial activity of thiophene derivatives has been explored against various bacterial strains. For example, certain derivatives have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating varying degrees of antibacterial potency. The hydrophobic nature of the thiophene ring is critical for enhancing antibacterial activity .

| Compound | Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | S. aureus | ≥128 | Moderate activity; further optimization needed |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- SARS-CoV-2 Inhibition : A study focusing on high-throughput screening identified compounds similar to this compound as effective inhibitors of the viral macrodomain, demonstrating significant selectivity and low cytotoxicity in vitro .

- DAO Inhibition : Another research effort evaluated various thiophene derivatives for their ability to inhibit DAO, revealing that specific structural modifications could lead to enhanced bioactivity and selectivity towards DAO over other enzymes, thereby suggesting therapeutic potential in conditions associated with altered D-amino acid metabolism .

属性

IUPAC Name |

4-[(4-ethyl-3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-4-8-7(2)20-12(11(8)13(18)19-3)14-9(15)5-6-10(16)17/h4-6H2,1-3H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXJDCWMAGXWNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OC)NC(=O)CCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。